PD0325901
Overview
Description
Mirdametinib is an investigational oral, allosteric, small molecule MEK inhibitor. It specifically targets MEK1 and MEK2, which are key components of the MAPK (mitogen-activated protein kinase) pathway. This pathway plays a crucial role in regulating cell growth, survival, and proliferation .
Mechanism of Action
Target of Action
PD0325901, also known as Mirdametinib, primarily targets the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK/ERK) pathway . Specifically, it inhibits the activation and downstream signaling of MEK . MEK is a key component of the RAS-RAF-MEK-ERK pathway, which plays a crucial role in regulating cell growth and survival .
Mode of Action
This compound is a non-competitive inhibitor with ATP and is highly specific and potent against purified MEK . It exhibits a K app of 1 nM against activated MEK1 and MEK2 . By inhibiting MEK, this compound suppresses the phosphorylation of ERK1 and ERK2 . This inhibition disrupts the downstream signaling of MEK, thereby affecting the cellular processes regulated by the MEK/ERK pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MEK/ERK pathway . By inhibiting MEK, this compound suppresses the activation of ERK1 and ERK2, key components of this pathway . This suppression disrupts the downstream signaling of the pathway, affecting various cellular processes such as cell growth, proliferation, and survival .
Pharmacokinetics
This compound exhibits rapid absorption and generally dose-proportional increases in maximum concentration (C max) and area under the curve (AUC) . The improved anticancer activity of this compound compared to CI-1040, a first-generation MEK inhibitor, is likely due to several contributing pharmacological factors, including longer duration and greater potency of MEK inhibition, as well as greater solubility leading to improved bioavailability, and increased metabolic stability .
Result of Action
This compound has demonstrated anticancer activity for a broad spectrum of human tumor xenografts, significantly inhibiting the growth of 6 out of 7 human tumor models tested . It has been shown to be highly efficacious and effective at inhibiting ERK phosphorylation . In addition, this compound suppresses the phosphorylation of ERK in C26 cells at very low concentrations (IC₅₀ = 0.33 nM) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other signaling pathways in the cell. Under certain conditions, MEK inhibition by this compound can lead to compensatory upstream hyperactivation of RAF and/or parallel signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, both of which may function as “escape” pathways .
Biochemical Analysis
Biochemical Properties
PD0325901 is non-competitive with ATP and is exquisitely specific and highly potent against purified MEK, exhibiting a K app of 1 nM against activated MEK1 and MEK2 . It is roughly 500-fold more potent than CI-1040 with respect to its cellular effects on phosphorylation of ERK1 and ERK2 .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to suppress the phosphorylation of ERK in mouse colon 26 cells . In addition, it has been reported to inhibit the growth of melanoma cell lines in vitro and in vivo . This compound also increases aggregate cohesion, stiffness, and viscosity but only when tumor cells have access to high concentrations of fibronectin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of MEK1 and MEK2, thereby preventing the phosphorylation and subsequent activation of mitogen-activated protein kinase (pMAPK/pERK) . This inhibition of the MEK/ERK pathway is critical in its role as a potential therapeutic agent for various cancers .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. A single oral dose of this compound (25 mg/kg) suppressed phosphorylation of ERK by >50% at 24 hours post-dosing . In comparison, CI-1040 at a much higher dose (150 mg/kg) could only inhibit pERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The dose required to produce a 70% incidence of complete tumor responses (C26 model) was 25 mg/kg/day . It’s worth noting that the effects of this compound on neuroectodermal precursor commitment have also been studied, showing promising results .
Metabolic Pathways
This compound is involved in the MEK/ERK signaling pathway, a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors . This pathway is crucial in regulating cellular processes such as cell growth, differentiation, and survival .
Preparation Methods
The synthetic routes for mirdametinib have not been extensively documented in the public domain. it is typically produced through chemical synthesis. As an oral drug candidate, it is essential to optimize its bioavailability and pharmacokinetic properties. Industrial production methods likely involve efficient synthetic processes to yield high-quality mirdametinib for clinical use.
Chemical Reactions Analysis
Mirdametinib undergoes various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are proprietary, its synthesis likely involves transformations of functional groups. Major products formed during these reactions contribute to its pharmacological activity and selectivity.
Scientific Research Applications
Mirdametinib’s scientific research applications span several fields:
Neurofibromatosis Type 1-Associated Plexiform Neurofibromas (NF1-PN): Mirdametinib shows promise as a monotherapy for treating NF1-PN, which are benign tumors associated with neurofibromatosis type 1.
Low-Grade Glioma (LGG): Mirdametinib is also being investigated for its potential in treating low-grade gliomas, a type of brain tumor.
Comparison with Similar Compounds
While mirdametinib shares similarities with other MEK inhibitors, its superior blood-brain-barrier penetration and specific targeting of MEK1/2 distinguish it. Further studies may reveal additional unique features and comparative advantages.
Properties
IUPAC Name |
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAHWBOROXANE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044024 | |
Record name | PD 0325901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391210-10-9 | |
Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 0325901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirdametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PD 0325901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRDAMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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